Fustin

Description

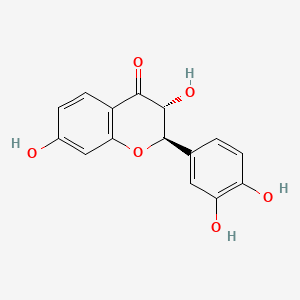

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPUYFWZXZMIE-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871986, DTXSID401136309 | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-36-9, 20725-03-5 | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fustin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fustin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fustin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fustin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fustin, a dihydroflavonol found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective isolation, characterization, and formulation in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its melting point, boiling point, solubility, and acid dissociation constant (pKa). Detailed experimental protocols for the determination of these properties are presented, alongside an analysis of its spectral characteristics obtained through UV-Vis, NMR, and mass spectrometry. Furthermore, this guide elucidates the known interaction of this compound with the cAMP/PKA signaling pathway, a critical aspect for understanding its mechanism of action at a molecular level. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a clear and concise understanding.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems. A summary of these properties is presented in Table 1. It is important to note that while some experimental data is available, certain values are predicted based on computational models due to a lack of direct experimental determination in the published literature.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 288.25 g/mol | --INVALID-LINK-- |

| Melting Point | 226-228 °C | Experimental |

| Boiling Point | 644.2 ± 55.0 °C at 760 mmHg | Predicted |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| XLogP3 | 1.3 | --INVALID-LINK-- |

| pKa (acidic) | Predicted to be in the range of phenolic hydroxyl groups (approx. 6-10) | Inferred from flavonoid chemistry |

| Solubility in DMSO | Soluble | AOBIOUS |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of this compound's physicochemical properties. The following sections outline standardized experimental protocols adapted from established methods for flavonoid analysis.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Apparatus: Analytical balance, screw-capped vials, orbital shaker, centrifuge, spectrophotometer or HPLC system.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a screw-capped vial.

-

The vials are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted appropriately.

-

The concentration of this compound in the diluted solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed in g/L or mg/mL.

-

Determination of Acid Dissociation Constant (pKa)

The pKa values of this compound, corresponding to its acidic phenolic hydroxyl groups, can be determined spectrophotometrically or by potentiometric titration.

-

Apparatus: UV-Vis spectrophotometer or potentiometer with a pH electrode, pH meter, burette, standard acid and base solutions.

-

Spectrophotometric Method:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and unionized forms of this compound have different absorptivity is plotted against pH.

-

The pKa value is determined from the inflection point of the resulting sigmoidal curve.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the characteristic absorption maxima of this compound, which arise from electron transitions within its chromophoric system.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

-

The spectrophotometer is blanked with the solvent.

-

The UV-Vis spectrum of the this compound solution is recorded over a wavelength range of approximately 200-500 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure of this compound.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Apparatus: Mass spectrometer (e.g., ESI-QTOF).

-

Procedure:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

The mass spectrum is acquired in both positive and negative ion modes.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded and analyzed to confirm the molecular weight and deduce structural information.

-

Spectral Data

The spectral data of this compound are crucial for its identification and characterization.

Table 2: Spectral Data of this compound

| Technique | Key Observations |

| UV-Vis (in Methanol) | Expected λmax around 290 nm and 330 nm (characteristic of dihydroflavonols). |

| ¹H NMR (in DMSO-d₆) | Expected signals for aromatic protons, protons of the heterocyclic C-ring, and hydroxyl protons. |

| ¹³C NMR (in DMSO-d₆) | Expected signals for carbons of the aromatic rings, the heterocyclic C-ring, and the carbonyl group. |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 287.0565.[1] |

Signaling Pathway Involvement

Recent studies have indicated that this compound exerts some of its biological effects through the modulation of specific signaling pathways. Notably, this compound has been shown to suppress melanoma cell growth via a cAMP/PKA-dependent mechanism.[2]

This compound's Interaction with the cAMP/PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway is a crucial signaling cascade involved in numerous cellular processes. This compound has been observed to influence this pathway, leading to downstream effects on cell growth and proliferation.[2] The precise mechanism involves the downregulation of phosphorylated myosin phosphatase targeting subunit 1, which is involved in the dephosphorylation of myosin regulatory light chain 2 (MLC2).[2] This effect was attenuated by a PKA inhibitor, confirming the involvement of the cAMP/PKA pathway.[2]

Caption: this compound's inhibitory effect on the cAMP/PKA signaling pathway.

Experimental Workflow Visualizations

To further clarify the methodologies described, the following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for solubility determination by the shake-flask method.

Caption: Workflow for pKa determination by the spectrophotometric method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its advancement as a potential therapeutic agent. The presented data, compiled from experimental and predicted sources, offers a clear summary for researchers. The detailed experimental protocols serve as a practical resource for the consistent and accurate characterization of this promising flavonoid. Furthermore, the elucidation of its interaction with the cAMP/PKA signaling pathway provides valuable insight into its mechanism of action, paving the way for further investigation into its pharmacological effects. The continued study of this compound's properties will undoubtedly contribute to unlocking its full therapeutic potential.

References

Fustin's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fustin, a flavanonol, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in neuronal cells, with a focus on its antioxidant, anti-inflammatory, and anti-apoptotic properties. The information presented herein is intended to support further research and drug development efforts targeting neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells. These three interconnected pathological processes are central to the onset and progression of numerous neurodegenerative disorders.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage. This compound has been shown to bolster the antioxidant capacity of neuronal cells through various mechanisms.

Quantitative Data Summary: Antioxidant Effects of this compound

| Parameter | Experimental Model | Treatment Group | Result | p-value | Reference |

| Superoxide Dismutase (SOD) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly restored | < 0.001 | [1] | ||

| Catalase (CAT) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly restored | < 0.001 | [1] | ||

| Glutathione (GSH) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly restored | < 0.001 | [1] | ||

| Malondialdehyde (MDA) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] | ||

| Nitrite Level | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] |

Signaling Pathway: Nrf2-ARE Pathway

This compound is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant genes, including those for SOD, CAT, and enzymes involved in GSH synthesis.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Quantitative Data Summary: Anti-inflammatory Effects of this compound

| Parameter | Experimental Model | Treatment Group | Result | p-value | Reference |

| Tumor Necrosis Factor-α (TNF-α) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] | ||

| Interleukin-1β (IL-1β) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] | ||

| Cyclooxygenase (COX) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |

| This compound (100 mg/kg) + 3-NPA | Moderately restored | < 0.01 | [1] |

Signaling Pathway: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. This compound is thought to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to the neuronal loss observed in neurodegenerative diseases. This compound has been shown to protect neuronal cells from apoptosis by modulating the expression of key apoptotic regulatory proteins.

Quantitative Data Summary: Anti-apoptotic Effects of this compound

| Parameter | Experimental Model | Treatment Group | Result | Reference |

| Bax/Bcl-2 ratio | 6-hydroxydopamine (6-OHDA)-treated SK-N-SH cells | 6-OHDA Control | Increased | [2] |

| This compound + 6-OHDA | Reduced | [2] | ||

| Caspase-3 activity | 6-hydroxydopamine (6-OHDA)-treated SK-N-SH cells | 6-OHDA Control | Increased | [2] |

| This compound + 6-OHDA | Reduced | [2] |

Signaling Pathways: PI3K/Akt and MAPK/ERK Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are crucial for promoting neuronal survival and inhibiting apoptosis. Activation of these pathways by neurotrophic factors and other survival signals leads to the phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad, Bax) and the activation of anti-apoptotic proteins (e.g., Bcl-2). While direct evidence for this compound's interaction with these pathways is still emerging, its structural similarity to fisetin, a known activator of these pathways, suggests a similar mechanism of action. Fisetin has been shown to promote neuronal survival by activating the PI3K/Akt and MAPK/ERK signaling cascades.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease Model in Rats

This model is used to mimic the striatal degeneration and motor deficits characteristic of Huntington's disease.

-

Animals: Male Wistar rats are typically used.

-

Induction: 3-NPA is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 10-20 mg/kg body weight daily for a specified period (e.g., 22 days).[1]

-

This compound Treatment: this compound is administered orally (p.o.) at doses of 50 or 100 mg/kg body weight daily, concurrently with or prior to 3-NPA administration.[1]

-

Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod, beam walk, and grip strength tests.

-

Biochemical Analysis: Following the treatment period, animals are euthanized, and brain tissues (e.g., striatum, cortex, hippocampus) are collected for the analysis of oxidative stress markers, inflammatory cytokines, and neurotransmitter levels.

Measurement of Oxidative Stress Markers in Brain Tissue

-

Tissue Homogenization: Brain tissue is homogenized in ice-cold phosphate buffer. The homogenate is then centrifuged to obtain the supernatant for analysis.

-

Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.

-

Reduced Glutathione (GSH) Content: Measured using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product that is quantified spectrophotometrically.[1]

-

Malondialdehyde (MDA) Levels: Assessed as a marker of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay, which measures the pink chromogen produced by the reaction of MDA with thiobarbituric acid.[1]

Quantification of Inflammatory Cytokines in Brain Homogenates

-

Sample Preparation: Brain tissue homogenates are prepared as described above.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used for the quantitative determination of TNF-α, IL-1β, and IL-6 levels in the brain tissue supernatants, according to the manufacturer's instructions.

SH-SY5Y Cell Culture and Neurotoxicity Model

-

Cell Line: The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying neuroprotective effects.

-

Neurotoxin Treatment: To induce neuronal damage and apoptosis, cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before the addition of the neurotoxin.

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Apoptosis Assays: Apoptosis can be quantified by measuring caspase-3 activity using a colorimetric or fluorometric assay, and by determining the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blotting.[2]

Conclusion

This compound demonstrates significant neuroprotective effects in neuronal cells through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. Its ability to modulate multiple key signaling pathways, including the Nrf2-ARE, NF-κB, PI3K/Akt, and MAPK/ERK pathways, underscores its potential as a multi-target therapeutic agent for neurodegenerative diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these signaling cascades and on evaluating its efficacy and safety in more advanced preclinical models of neurodegeneration.

References

- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity [mdpi.com]

- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fustin: A Technical Guide for Researchers

Introduction

Fustin, a dihydroflavonol predominantly found in the heartwood of Rhus verniciflua (lacquer tree), has emerged as a promising natural compound with a wide spectrum of biological activities.[1] This technical guide provides an in-depth overview of the current scientific understanding of this compound's bioactivity, with a focus on its neuroprotective, anti-inflammatory, anticancer, and antidiabetic properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in preclinical models, particularly in the context of Huntington's disease-like symptoms.

Experimental Model: 3-Nitropropionic Acid (3-NPA)-Induced Neurotoxicity in Rats

A widely used model to mimic Huntington's disease involves the administration of 3-NPA, which induces oxidative stress and neuroinflammation.[1] In a key study, this compound was administered orally to rats at doses of 50 and 100 mg/kg for 22 days alongside 3-NPA induction.[1][2]

Experimental Protocol: 3-NPA-Induced Huntington's Disease Model in Rats [1][3]

-

Animals: Male Wistar rats are typically used.

-

Induction of Neurotoxicity: 3-Nitropropionic acid (3-NPA) is administered intraperitoneally (i.p.) at a dose of 10 mg/kg for the duration of the study (e.g., 22 days) to induce Huntington's disease-like symptoms.

-

Treatment: this compound is administered orally (p.o.) at doses of 50 and 100 mg/kg daily for the same duration as 3-NPA administration. A control group receives the vehicle, and a 3-NPA only group serves as the disease model control.

-

Behavioral Assessments: At the end of the treatment period, behavioral tests such as the beam walk test, rotarod test, and grip strength test are performed to assess motor coordination and muscle strength.

-

Biochemical Analysis: Following behavioral assessments, animals are euthanized, and brain tissues (e.g., striatum, cortex, hippocampus) are collected for the analysis of:

-

Oxidative Stress Markers: Malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).

-

Neuroinflammatory Markers: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase (COX).

-

Neurotransmitters: Gamma-aminobutyric acid (GABA) and glutamate.

-

Other Markers: Brain-derived neurotrophic factor (BDNF) and nitrite levels.

-

Quantitative Data: Effects of this compound on Biochemical Parameters in 3-NPA-Treated Rats [1]

| Parameter | 3-NPA Control Group | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |

| Oxidative Stress | |||

| MDA (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased |

| GSH (µmol/mg protein) | Decreased | Significantly Increased | Significantly Increased |

| SOD (U/mg protein) | Decreased | Significantly Increased | Significantly Increased |

| CAT (U/mg protein) | Decreased | Significantly Increased | Significantly Increased |

| Neuroinflammation | |||

| TNF-α (pg/mg protein) | Increased | Significantly Decreased | Significantly Decreased |

| IL-1β (pg/mg protein) | Increased | Significantly Decreased | Significantly Decreased |

| Neurotransmitters | |||

| GABA (µg/g tissue) | Decreased | Significantly Increased | Significantly Increased |

| Glutamate (µg/g tissue) | Increased | Significantly Decreased | Significantly Decreased |

Note: "Significantly" indicates a statistically significant difference compared to the 3-NPA control group (p < 0.05 or lower).

This compound's neuroprotective effects are attributed to its ability to mitigate oxidative stress and reduce neuroinflammation.[1] By restoring the balance of endogenous antioxidants and downregulating pro-inflammatory cytokines, this compound helps protect neurons from 3-NPA-induced damage.[1]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Experimental Model: Adjuvant-Induced Arthritis in Rats

A common model for studying chronic inflammation is adjuvant-induced arthritis, where an emulsion of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant, CFA) is injected to induce an arthritic condition.[4][5]

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats [4][6]

-

Animals: Wistar rats are commonly used.

-

Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the subplantar region of the right hind paw.

-

Treatment: this compound is administered orally at doses of 50 and 100 mg/kg daily for a period of 21 days, starting from the day of CFA injection.

-

Assessment of Arthritis: Paw volume and arthritic scores are measured at regular intervals (e.g., every 7 days).

-

Biochemical and Hematological Analysis: At the end of the study, blood and tissue samples are collected to measure:

-

Hematological Parameters: Total and differential leukocyte counts.

-

Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6.

-

Oxidative Stress Markers: MDA, GSH, SOD, and CAT.

-

Other Inflammatory Markers: Prostaglandin E2 (PGE2) and myeloperoxidase (MPO).

-

Quantitative Data: Effect of this compound on Inflammatory Markers in CFA-Induced Arthritic Rats [5][7]

| Parameter | CFA Control Group | This compound (50 mg/kg) + CFA | This compound (100 mg/kg) + CFA |

| Paw Volume (mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Arthritic Score | Significantly Increased | Significantly Decreased | Significantly Decreased |

| TNF-α (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| IL-1β (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| IL-6 (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| MDA (nmol/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| GSH (µmol/L) | Significantly Decreased | Significantly Increased | Significantly Increased |

Note: "Significantly" indicates a statistically significant difference compared to the CFA control group.

Signaling Pathway: this compound and the NF-κB Pathway

This compound's anti-inflammatory effects are mediated, at least in part, by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. This compound has been shown to reduce the expression of NF-κB, thereby suppressing the downstream inflammatory cascade.[8]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable mechanism of action in melanoma cells.

In Vitro Antiproliferative Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in a study using the triple-negative breast cancer cell line MDA-MB-231, this compound exhibited a half-maximal inhibitory concentration (IC50) of 56.02 μg/mL.[9]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway: this compound's Action in Melanoma via the cAMP/PKA Pathway

In B16 melanoma cells, this compound has been shown to suppress cell growth through a mechanism dependent on cyclic AMP (cAMP) and protein kinase A (PKA).[10][11] this compound treatment leads to conformational changes in the actin cytoskeleton and suppresses the phosphorylation of myosin regulatory light chain 2 (MLC2), a key regulator of actin structure. This effect is mediated through the cAMP/PKA pathway, as the PKA inhibitor H89 was found to attenuate this compound's effects.[10]

Antidiabetic Effects

This compound has shown promise in ameliorating hyperglycemia and related complications in animal models of diabetes.

Experimental Model: Streptozotocin (STZ)-Induced Diabetes in Rats

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration is a common method for inducing diabetes in laboratory animals.[12][13]

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats [13][14]

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in a suitable buffer (e.g., citrate buffer), is administered at a dose of 50-60 mg/kg to induce diabetes. In some models, a high-fat diet is also provided to induce type 2 diabetes-like conditions.[13]

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Treatment: this compound is administered orally at doses of 50 and 100 mg/kg daily for a specified period (e.g., 28 or 42 days).[12][13]

-

Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.

-

Biochemical Analysis: At the end of the treatment period, blood and tissue samples are collected for the analysis of:

-

Lipid Profile: Total cholesterol, triglycerides, LDL, and HDL.

-

Liver Function Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Hormones: Insulin, leptin, and adiponectin.

-

Oxidative Stress Markers: MDA, GSH, SOD, and CAT.

-

Inflammatory Markers: TNF-α.

-

Quantitative Data: Effects of this compound on Metabolic Parameters in STZ-Induced Diabetic Rats [13]

| Parameter | Diabetic Control Group | This compound (50 mg/kg) + STZ | This compound (100 mg/kg) + STZ |

| Blood Glucose (mg/dL) | Significantly Increased | Moderately Decreased | Significantly Decreased |

| Serum Insulin (µU/mL) | Significantly Decreased | Significantly Increased | Significantly Increased |

| Total Cholesterol (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Triglycerides (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| TNF-α (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| MDA (nmol/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| GSH (µmol/L) | Significantly Decreased | Significantly Increased | Significantly Increased |

Note: "Significantly" and "Moderately" indicate the level of statistical significance compared to the diabetic control group.

This compound's antidiabetic effects are multifaceted, involving the improvement of insulin secretion, reduction of hyperglycemia, correction of dyslipidemia, and attenuation of oxidative stress and inflammation.[12][13]

Extraction and Isolation of this compound

This compound is naturally present in the heartwood of Rhus verniciflua. Several methods have been developed for its extraction and purification.

Experimental Protocol: Extraction and Isolation of this compound from Rhus verniciflua [15][16]

-

Material Preparation: The dried heartwood of Rhus verniciflua is ground into a fine powder.

-

Extraction: The powdered material is extracted with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 70°C).[17] The extract is then filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The this compound-rich fraction is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) has been shown to be an effective method for isolating this compound with high purity.[15]

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound, a natural dihydroflavonol, exhibits a remarkable range of biological activities with therapeutic potential for a variety of diseases. Its neuroprotective, anti-inflammatory, anticancer, and antidiabetic properties are supported by a growing body of preclinical evidence. The mechanisms underlying these effects often involve the modulation of key signaling pathways, such as NF-κB and cAMP/PKA, and the attenuation of oxidative stress and inflammation. This technical guide provides a comprehensive summary of the current research, offering valuable insights for scientists and drug development professionals interested in the further investigation and potential clinical application of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in human clinical trials.

References

- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound ameliorates hyperglycemia in streptozotocin induced type-2 diabetes via modulating glutathione/Superoxide dismutase/Catalase expressions, suppress lipid peroxidation and regulates histopathological changes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Ameliorates Elevated Levels of Leptin, Adiponectin, Serum TNF-α, and Intracellular Oxidative Free Radicals in High-Fat Diet and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antidiabetic activity of Solanum torvum fruit extract in streptozotocin-induced diabetic rats [frontiersin.org]

- 15. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation of sulfuretin and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]

A Technical Guide to Fisetin's Antioxidant and Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a dietary flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2][3] Emerging research has highlighted its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[1][2][4] This technical guide provides an in-depth overview of the core molecular pathways modulated by fisetin, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Antioxidant Pathway: Nrf2/ARE Signaling

Fisetin's primary antioxidant effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6][7][8] Nrf2 is a master regulator of cellular redox homeostasis, orchestrating the expression of a suite of antioxidant and cytoprotective genes.[9][10]

Mechanism of Action

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][11] Fisetin disrupts the Nrf2-Keap1 interaction. Evidence suggests fisetin does not significantly alter Nrf2 mRNA expression but rather enhances Nrf2 protein stability at a post-transcriptional level.[5][6][12] It achieves this by inhibiting the ubiquitination of Nrf2 and prolonging its half-life from approximately 15 minutes to 45 minutes.[5][6][13] Molecular docking studies indicate that fisetin can bind to Keap1, likely inducing a conformational change that releases Nrf2.[9]

Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription.[5][6][12] This leads to the upregulation of Phase II antioxidant enzymes and cytoprotective proteins.[11]

Signaling Pathway Diagram

Caption: Fisetin activates the Nrf2 antioxidant pathway.

Quantitative Data: Nrf2 Pathway Activation

| Target Gene/Protein | Cell Line | Fisetin Conc. | Fold Change / Effect | Reference |

| Nrf2 Half-life | HepG2 | 20 µM | Increased from <15 min to ~45 min | [5][13] |

| Nrf2 Nuclear Accumulation | HepG2 | 20-40 µM | Significant increase observed | [5][6] |

| ARE-Luciferase Activity | HepG2 | 10-40 µM | Dose-dependent increase | [12] |

| HO-1 mRNA | HepG2 | 20 µM | Upregulated | [5][6] |

| NQO1 mRNA | HepG2 | 20 µM | Upregulated | [5][6] |

| GCLC/GCLM mRNA | HepG2 | 20 µM | Upregulated | [5][6] |

| HO-1 Protein | ARPE-19 | 20 µM | Enhanced expression | [11][14] |

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is a representative example for assessing fisetin-induced Nrf2 activation.

-

Cell Culture and Treatment:

-

Culture HepG2 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 100 mm dishes and grow to 80-90% confluency.

-

Treat cells with varying concentrations of fisetin (e.g., 0, 10, 20, 40 µM) dissolved in DMSO for a specified time (e.g., 6-24 hours). Ensure the final DMSO concentration is <0.1%.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a nuclear/cytoplasmic extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This involves sequential lysis steps to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.

-

Collect the cytoplasmic and nuclear fractions separately. Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Core Anti-inflammatory Pathway: NF-κB Inhibition

Fisetin exerts significant anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][15]

Mechanism of Action

In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[17]

Fisetin inhibits NF-κB activation at multiple levels:

-

Inhibition of Upstream Kinases: Fisetin has been shown to directly inhibit the kinase activity of enzymes upstream of IKK, such as Src, Syk, and TAK1.[16][17][18]

-

Inhibition of IKK Activity: By preventing the activation of upstream kinases, fisetin effectively blocks the activation of the IKK complex.[17][18]

-

Suppression of IκBα Degradation: Consequently, IκBα is not phosphorylated or degraded, and NF-κB remains sequestered in the cytoplasm.[1][17]

-

Inhibition of p65 Translocation: Immunofluorescence studies confirm that fisetin treatment prevents the nuclear translocation of the NF-κB p65 subunit following an inflammatory stimulus.[16][19]

Signaling Pathway Diagram

Caption: Fisetin inhibits the NF-κB inflammatory pathway.

Quantitative Data: NF-κB Pathway Inhibition

| Target Mediator/Protein | Cell/Animal Model | Stimulus | Fisetin Conc. / Dose | % Reduction / Effect | Reference |

| NO Production | RAW 264.7 | LPS | 8 µM | ~50% reduction in iNOS protein | [20] |

| iNOS & COX-2 mRNA | RAW 264.7 | LPS | 8 µM | Dose-dependent downregulation | [20] |

| TNF-α Secretion | RAW 264.7 | LPS | 8 µM | Significant reduction | [20] |

| IL-6 Secretion | RAW 264.7 | LPS | 8 µM | Significant reduction | [20] |

| IL-1β, IL-6, TNF-α mRNA | Raw264.7 | LPS | 25-100 µM | Dose-dependent decrease | [21] |

| p65 Nuclear Translocation | RAW 264.7 | LPS | 30 µM | Blocked translocation | [16] |

| Pro-inflammatory Cytokines | Rat SCI Model | SCI | 10-20 mg/kg | Marked reduction in TNF-α, IL-1β, IL-6 | [15] |

Experimental Protocol: ELISA for Cytokine Secretion

This protocol provides a method to quantify the effect of fisetin on the secretion of inflammatory cytokines.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat cells with fisetin (e.g., 0, 2, 4, 8 µM) for 2 hours.

-

Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce cytokine production.

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatant from each well for analysis. Samples can be stored at -80°C if not used immediately.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6).

-

Follow the manufacturer's protocol precisely. A general workflow is as follows:

-

Coat a 96-well microplate with a capture antibody specific to the target cytokine.

-

Block non-specific binding sites.

-

Add standards (of known concentrations) and the collected supernatant samples to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate, then add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Wash, then add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

-

Wash again, and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to calculate the concentration of the cytokine in each experimental sample.

-

Compare the cytokine concentrations in fisetin-treated groups to the LPS-only control group to determine the inhibitory effect.

-

Interplay with MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial signaling cascades that regulate inflammation and cellular stress responses. Fisetin modulates MAPK signaling, which contributes to its overall antioxidant and anti-inflammatory effects.[4][7][22][23]

-

Anti-inflammatory Role: In inflammatory contexts, fisetin often suppresses the phosphorylation (activation) of p38 and JNK, which are upstream activators of NF-κB and other inflammatory mediators.[1][24]

-

Antioxidant/Survival Role: In models of oxidative stress, fisetin can enhance the phosphorylation of ERK, a pathway often associated with cell survival and the activation of Nrf2.[23]

This differential regulation highlights fisetin's ability to selectively inhibit pro-inflammatory signaling while promoting pro-survival and antioxidant pathways.

Workflow and Cross-talk Diagram

Caption: Fisetin's modulation of MAPK cross-talk.

Fisetin demonstrates a multi-targeted mechanism of action, primarily centered on the robust activation of the Nrf2 antioxidant pathway and the potent inhibition of the NF-κB inflammatory pathway. Its ability to modulate upstream kinases, including those in the MAPK family, allows it to fine-tune cellular responses to stress and inflammation. The quantitative data and protocols provided herein serve as a foundational resource for professionals in drug discovery and biomedical research to further explore and harness the therapeutic potential of fisetin.

References

- 1. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment [mdpi.com]

- 3. Frontiers | The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [ouci.dntb.gov.ua]

- 6. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fisetin alleviates oxidative stress and promotes porcine early embryonic development via activation of the NRF2-ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 [frontiersin.org]

- 15. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fisetin, an inhibitor of cyclin-dependent kinase 6, down-regulates nuclear factor-kappaB-regulated cell proliferation, antiapoptotic and metastatic gene products through the suppression of TAK-1 and receptor-interacting protein-regulated IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchwithrowan.com [researchwithrowan.com]

- 19. Fisetin inhibits the generation of inflammatory mediators in interleukin-1β-induced human lung epithelial cells by suppressing the NF-κB and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fisetin inhibits lipopolysaccharide-induced inflammatory response by activating β-catenin, leading to a decrease in endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fisetin, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of c-Jun N-terminal kinase and nuclear factor κ B pathways mediates fisetin-exerted anti-inflammatory activity in lipopolysccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fisetin for Neuroprotection Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a dietary flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions, that has garnered significant scientific interest for its potent neuroprotective properties.[1] Preclinical evidence robustly supports its potential to mitigate key pathological processes underlying a spectrum of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as ischemic stroke and traumatic brain injury.[2] Fisetin's efficacy stems from its multifaceted mechanisms of action, which include potent antioxidant and anti-inflammatory activities, modulation of critical intracellular signaling pathways, inhibition of protein aggregation, and induction of autophagy.[3] This technical guide provides a comprehensive overview of the core mechanisms of fisetin-mediated neuroprotection, summarizes quantitative data from key preclinical studies, details essential experimental protocols for its investigation, and presents visualizations of its primary signaling pathways to support further research and drug development efforts.

Introduction

The increasing prevalence of age-related neurological disorders presents a formidable challenge to public health.[3] These diseases are characterized by complex, multifactorial pathologies involving oxidative stress, chronic neuroinflammation, protein misfolding, and neuronal loss.[4] Consequently, therapeutic strategies targeting a single pathological pathway have had limited success.[3] This has shifted focus toward multi-target compounds like fisetin, a naturally occurring flavonoid with the ability to cross the blood-brain barrier.[5][6] In numerous preclinical models, fisetin has demonstrated a remarkable capacity to protect neurons and improve cognitive function, making it a compelling candidate for therapeutic development.[1][6] This guide serves as a technical resource for researchers aiming to explore and harness the neuroprotective potential of fisetin.

Core Neuroprotective Mechanisms of Fisetin

Fisetin exerts its neuroprotective effects through a constellation of interconnected mechanisms that collectively combat the primary drivers of neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress is a foundational element in neuronal damage and is implicated in nearly all neurodegenerative conditions.[6] Fisetin mitigates oxidative stress through two primary routes:

-

Direct Antioxidant Activity: Fisetin can directly scavenge reactive oxygen species (ROS), thereby preventing damage to lipids, proteins, and DNA.[7]

-

Activation of the Nrf2-ARE Signaling Pathway: Fisetin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fisetin disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE, driving the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is crucial for the synthesis of the major intracellular antioxidant, glutathione (GSH).[8]

Modulation of Neuroinflammation

Chronic inflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. Fisetin exerts powerful anti-inflammatory effects by suppressing key inflammatory signaling cascades.

-

Inhibition of the NF-κB Pathway: Fisetin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[9] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents NF-κB from translocating to the nucleus, thereby repressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

Targeting Proteinopathies

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, is a central pathological hallmark of Alzheimer's disease and other neurodegenerative disorders.

-

Inhibition of Aβ Aggregation: Fisetin has been shown to directly interfere with the fibrillogenesis of the Aβ peptide. In vitro studies demonstrate that fisetin inhibits the formation of Aβ fibrils, a key step in the development of amyloid plaques.[6]

-

Reduction of Tau Pathology: Fisetin addresses tau pathology through multiple actions. It can reduce the hyperphosphorylation of tau protein and inhibit its aggregation into neurofibrillary tangles.[10] Furthermore, fisetin stimulates the clearance of phosphorylated tau by inducing autophagy.[10]

Induction of Autophagy

Autophagy is a cellular recycling process critical for clearing damaged organelles and misfolded protein aggregates. Fisetin promotes autophagy, which is often impaired in aging and neurodegenerative diseases.

-

mTORC1 Inhibition: Fisetin inhibits the mammalian target of rapamycin complex 1 (mTORC1). Inhibition of mTORC1 is a key signal for autophagy induction. This leads to the activation of transcription factors like TFEB and Nrf2, which drive the expression of autophagy-related genes, promoting the clearance of toxic protein aggregates like phosphorylated tau.[2]

Activation of Pro-Survival Signaling

Fisetin also promotes neuronal survival by activating key signaling cascades that support synaptic plasticity and memory. These include the PI3K/Akt and ERK/MAPK pathways, which are downstream of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[7] Oral administration of fisetin has been shown to facilitate long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory.[11]

Quantitative Analysis of Fisetin's Efficacy

The following tables summarize key quantitative data from preclinical studies, highlighting effective concentrations and dosages of fisetin.

Table 1: In Vitro Efficacy of Fisetin

| Model System | Target/Assay | Fisetin Concentration | Key Outcome | Citation(s) |

| HT-22 Neuronal Cells | Glutamate-induced toxicity | EC50 of ~3 µM | Protection against cell death | |

| PC12 Cells | Tunicamycin-induced toxicity | 1 µg/mL | Reversed decrease in SIRT1 expression | |

| Cortical Neurons | Phosphorylated Tau Levels | 2.5–10 µM | Concentration-dependent decrease in p-Tau | [2] |

| Aβ1-42 Aggregation | Thioflavin T Assay | 10-100 µM | Inhibition of Aβ fibril formation | [6] |

| Microglial Cells | LPS-induced NO production | 1-10 µM | Inhibition of nitric oxide production | [7] |

Table 2: In Vivo Efficacy of Fisetin in Neuroprotection Models

| Animal Model | Disease Model | Fisetin Dosage & Route | Duration | Key Outcomes | Citation(s) |

| Mice | D-galactose-induced aging | 20 mg/kg/day, p.o. | 30 days | Attenuated oxidative stress and neuroinflammation; improved memory | [12] |

| Rats | L-methionine (Vascular Dementia) | 5–25 mg/kg/day, p.o. | 2 weeks | Dose-dependently reduced cognitive and vascular dysfunction | [2] |

| Mice | Traumatic Brain Injury (TBI) | 10, 20, 40 mg/kg, i.p. | Post-injury | Improved neurological function, reduced edema, activated Nrf2 pathway | [13] |

| Rats | Spinal Cord Injury (SCI) | 10, 20, 40 mg/kg, p.o. | 4 weeks | Attenuated neuronal degeneration and inflammation via NF-κB modulation | [9] |

| Anesthetized Rats | Hippocampal Function | 10 and 25 mg/kg, p.o. | Single dose | Facilitated long-term potentiation (LTP) induction in vivo | [11] |

| Mice | Embolic Stroke | 50 mg/kg, i.p. | Post-injury | Reduced behavioral deficits | [7] |

Key Experimental Protocols

Reproducible investigation of fisetin's neuroprotective effects relies on standardized experimental protocols. Below are methodologies for key assays.

Cell Viability and Neuroprotection Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability, and is commonly used to assess protection against a neurotoxic insult like glutamate.[14]

-

Cell Plating: Seed neuronal cells (e.g., HT22 or primary cortical neurons) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[14]

-

Pre-treatment: Treat cells with various concentrations of fisetin (e.g., 1-20 µM) or vehicle (DMSO, typically <0.1%) for 1-2 hours.

-

Induction of Toxicity: Add a neurotoxin such as glutamate (e.g., 5 mM for HT22 cells) to the wells (excluding control wells) and incubate for the desired period (e.g., 12-24 hours).[14]

-

MTT Incubation: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1-4 hours at 37°C.[14]

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[14]

-

Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Assessment of Anti-inflammatory Activity (NF-κB Luciferase Reporter Assay)

This assay quantifies the activity of the NF-κB transcription factor.[15]

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 24- or 48-well plate with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[15][16]

-

Treatment: After 24 hours, pre-treat the cells with fisetin for 1 hour.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (e.g., 20 ng/mL) or LPS, and incubate for 6-8 hours.[17]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[17]

-

Luciferase Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system and a luminometer to sequentially measure firefly and Renilla luciferase activity.[16]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in fisetin-treated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.

Analysis of Nrf2 Activation (Western Blot)

Western blotting is used to measure the increase in Nrf2 protein levels and its translocation to the nucleus.[4]

-

Cell Treatment: Treat neuronal cells with fisetin (e.g., 10 µM) for a time course (e.g., 0, 1, 3, 6 hours).

-

Fractionation (Optional but Recommended): To specifically assess translocation, separate cytoplasmic and nuclear protein fractions using a nuclear extraction kit.[18]

-

Protein Extraction & Quantification: Lyse the cells (or fractions) in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[4]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4] Re-probe the membrane for a loading control (β-actin for total lysate, Lamin B1 for nuclear fraction, or GAPDH for cytoplasmic fraction) to ensure equal protein loading.

General Experimental Workflow

Challenges and Future Directions

Despite the compelling preclinical data, the translation of fisetin into a clinical therapeutic faces challenges, primarily its low aqueous solubility and poor oral bioavailability.[5] Research is actively exploring novel drug delivery systems, such as chitosan-coated nanoformulations, to enhance its pharmacokinetic profile and improve delivery to the central nervous system.[1] While fisetin is generally regarded as safe, rigorous, large-scale clinical trials in human populations are necessary to establish its efficacy and safety profile for neurological disorders.[6]

Conclusion

Fisetin stands out as a promising, multi-target neuroprotective agent with a robust portfolio of preclinical evidence. Its ability to simultaneously mitigate oxidative stress, suppress neuroinflammation, inhibit protein aggregation, and enhance cellular defense mechanisms makes it an exceptional candidate for preventing and treating complex neurological diseases. For researchers and drug development professionals, fisetin offers a rich area of investigation. Further exploration of its synergistic mechanisms, combined with advancements in formulation to overcome bioavailability hurdles, will be critical in translating the therapeutic potential of this remarkable flavonoid from the laboratory to the clinic.

References

- 1. Fisetin as a Senotherapeutic Agent: Biopharmaceutical Properties and Crosstalk between Cell Senescence and Neuroprotection [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]

- 5. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oral-administration-of-fisetin-promotes-the-induction-of-hippocampal-long-term-potentiation-in-vivo - Ask this paper | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bowdish.ca [bowdish.ca]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Fustin: A Technical Guide to Its Early Discovery and Foundational Functional Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fustin, a dihydroflavonol also known as dihydrofisetin, is a natural flavonoid that has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the early research surrounding the discovery, isolation, and initial characterization of this compound's functions. By delving into the foundational scientific literature, this document offers a comprehensive resource for understanding the origins of our knowledge of this promising compound.

Discovery and Isolation: The Unraveling of a Natural Dye

The discovery of this compound is intrinsically linked to the chemical investigation of "young fustic," a historical yellow dyestuff derived from the heartwood of the smoke tree, Cotinus coggyria (formerly Rhus cotinus). The pioneering work in this area was conducted by British chemist Arthur George Perkin at the turn of the 20th century.

In a seminal paper published in the Journal of the Chemical Society in 1898, Perkin detailed his investigation into the coloring principles of Rhus cotinus. While the primary coloring matter was identified as fisetin, Perkin also described the presence of a related compound. Further elucidation in his comprehensive book, "The Natural Organic Colouring Matters," co-authored with A.E. Everest, identified a glucoside of fisetin which he named This compound . It was later understood that this compound itself is the aglycone, a dihydroflavonol closely related to fisetin.

Early Isolation Protocol

The initial isolation of this compound from Rhus cotinus by A.G. Perkin involved a multi-step extraction and purification process, which can be summarized as follows:

Experimental Protocol: Isolation of this compound from Rhus cotinus

-

Extraction: The ground heartwood of Rhus cotinus was extracted with boiling water.

-

Precipitation: The hot aqueous extract was treated with a lead acetate solution, leading to the precipitation of a lead salt of the phenolic compounds.

-